molecular formula C8H12O3 B2924335 (2-Oxocyclopentyl)methyl acetate CAS No. 58488-00-9

(2-Oxocyclopentyl)methyl acetate

Cat. No.: B2924335
CAS No.: 58488-00-9
M. Wt: 156.181
InChI Key: OACYHGIVQXLNCM-UHFFFAOYSA-N
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Description

(2-Oxocyclopentyl)methyl acetate is an organic compound with the molecular formula C₈H₁₂O₃ It is characterized by a cyclopentanone ring attached to a methyl acetate group

Scientific Research Applications

(2-Oxocyclopentyl)methyl acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxocyclopentyl)methyl acetate typically involves a multi-step reaction process:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2-Oxocyclopentyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Reactions with nucleophiles to replace the acetate group.

Common Reagents and Conditions:

    Oxidation: Jones reagent in acetone.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in sulfuric acid and chloroform.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides.

Mechanism of Action

The mechanism of action of (2-Oxocyclopentyl)methyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme involved. The pathways and molecular targets are still under investigation, but it is believed to interact with enzymes involved in oxidation and reduction reactions .

Comparison with Similar Compounds

    Cyclopentanone: Shares the cyclopentanone ring structure.

    Methyl acetate: Shares the acetate group.

    2-Oxocyclopentyl acetate: Similar structure with slight variations.

Uniqueness: (2-Oxocyclopentyl)methyl acetate is unique due to its combination of a cyclopentanone ring and a methyl acetate group, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

(2-oxocyclopentyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)11-5-7-3-2-4-8(7)10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACYHGIVQXLNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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